2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid
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Overview
Description
2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a nitrophenoxy group and a dioxoisoindolyl group. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrophenol with phthalic anhydride to form the intermediate 3-nitrophenoxyphthalic anhydride. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the target compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium hydride, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes steps such as oxidation, reduction, and purification to ensure the final product meets the required purity standards. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrobenzoic acid: A simpler analog with similar structural features but lacking the dioxoisoindolyl group.
3-Nitrophenoxybenzoic acid: Another related compound with a nitrophenoxy group but different substitution patterns on the benzoic acid moiety.
Uniqueness
The uniqueness of 2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H14N2O7 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H14N2O7/c1-12-16(22(27)28)6-3-7-19(12)23-20(25)17-9-8-15(11-18(17)21(23)26)31-14-5-2-4-13(10-14)24(29)30/h2-11H,1H3,(H,27,28) |
InChI Key |
SCILHGCBKZJSAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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